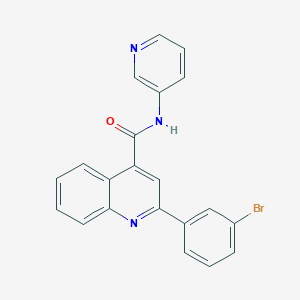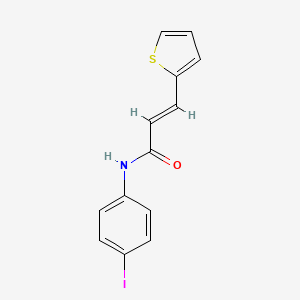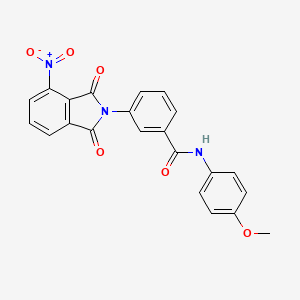![molecular formula C19H22Cl2N2O4S B3618844 1-[(4-chloro-2,5-dimethoxyphenyl)sulfonyl]-4-(3-chloro-2-methylphenyl)piperazine](/img/structure/B3618844.png)
1-[(4-chloro-2,5-dimethoxyphenyl)sulfonyl]-4-(3-chloro-2-methylphenyl)piperazine
描述
1-[(4-chloro-2,5-dimethoxyphenyl)sulfonyl]-4-(3-chloro-2-methylphenyl)piperazine, commonly known as CSP, is a chemical compound that has found significant application in scientific research. CSP is a piperazine derivative that has been synthesized through various methods, which will be discussed in CSP has been found to have a unique mechanism of action, which has made it a valuable tool in biochemical and physiological research. This paper aims to provide an overview of CSP, its synthesis, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
作用机制
CSP acts as a selective antagonist of the serotonin 5-HT2A receptor, which is involved in various physiological and pathological processes. CSP binds to the receptor and prevents the activation of downstream signaling pathways, resulting in the inhibition of physiological and behavioral responses mediated by the receptor. The unique mechanism of action of CSP has made it a valuable tool in the study of serotonin receptor function and regulation.
Biochemical and Physiological Effects:
CSP has been found to have various biochemical and physiological effects. CSP has been shown to inhibit the activity of the 5-HT2A receptor, resulting in the inhibition of downstream signaling pathways. This inhibition has been shown to modulate various physiological and behavioral processes, including pain perception, anxiety, and depression. Furthermore, CSP has been shown to have anxiolytic and antidepressant-like effects in animal models, suggesting its potential as a therapeutic agent.
实验室实验的优点和局限性
CSP has several advantages as a tool in scientific research. CSP is a selective antagonist of the 5-HT2A receptor, which allows for the specific modulation of receptor activity without affecting other receptors. Furthermore, CSP has a unique mechanism of action, which has made it a valuable tool in the study of serotonin receptor function and regulation. However, CSP also has some limitations. CSP has a relatively short half-life, which limits its use in long-term experiments. Furthermore, CSP has been found to have some off-target effects, which may complicate the interpretation of results.
未来方向
There are several future directions for the use of CSP in scientific research. One potential direction is the study of the role of 5-HT2A receptor antagonists in the modulation of pain perception, anxiety, and depression in humans. Furthermore, the development of more selective and potent 5-HT2A receptor antagonists may allow for more precise modulation of receptor activity. Additionally, the study of the effect of CSP on other physiological and behavioral processes may provide further insight into the function and regulation of serotonin receptors.
科学研究应用
CSP has found significant application in scientific research, particularly in the field of neuroscience. CSP has been used as a tool to study the function and regulation of serotonin receptors, which are involved in various physiological and pathological processes. CSP has also been used to study the role of serotonin receptors in the modulation of pain perception, anxiety, and depression. Furthermore, CSP has been used to study the effect of serotonin receptor agonists and antagonists on various physiological and behavioral processes.
属性
IUPAC Name |
1-(4-chloro-2,5-dimethoxyphenyl)sulfonyl-4-(3-chloro-2-methylphenyl)piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22Cl2N2O4S/c1-13-14(20)5-4-6-16(13)22-7-9-23(10-8-22)28(24,25)19-12-17(26-2)15(21)11-18(19)27-3/h4-6,11-12H,7-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQTNPBWJAORLSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)N2CCN(CC2)S(=O)(=O)C3=C(C=C(C(=C3)OC)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22Cl2N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![ethyl 2-[(4-chloro-2-nitrobenzoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B3618762.png)
![1-[(4-bromo-2,5-dimethoxyphenyl)sulfonyl]-4-(3-chloro-4-methylphenyl)piperazine](/img/structure/B3618767.png)

![N-[5-({2-[(4-methoxybenzyl)amino]-2-oxoethyl}thio)-1,3,4-thiadiazol-2-yl]-3-phenylacrylamide](/img/structure/B3618783.png)
![2-[(3,5-dichloro-2-methoxybenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B3618796.png)
![N-benzyl-5-[(2,4-dichlorophenoxy)methyl]-2-furamide](/img/structure/B3618804.png)
![N-[2-(4-methoxyphenyl)ethyl]-2-(5-methyl-2-furyl)-4-quinolinecarboxamide](/img/structure/B3618809.png)
![methyl 2-[(2-nitrobenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B3618815.png)
![N-{4-[(dipropylamino)sulfonyl]phenyl}-4-ethoxybenzamide](/img/structure/B3618820.png)

![4-[(benzylthio)methyl]-N-[4-(cyanomethyl)phenyl]benzamide](/img/structure/B3618838.png)
![2-(4-chloro-2-methyl-5-{[(2-phenylethyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B3618849.png)

